molecular formula C13H10ClNO2 B7764244 4-Chloro-N-(3-hydroxyphenyl)benzamide

4-Chloro-N-(3-hydroxyphenyl)benzamide

Cat. No.: B7764244
M. Wt: 247.67 g/mol
InChI Key: WIZMZFHGYLOPPW-UHFFFAOYSA-N
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Description

Significance of the Benzamide (B126) Scaffold in Contemporary Drug Discovery and Development

The benzamide scaffold, a structural motif featuring a benzene (B151609) ring attached to an amide functional group, is a cornerstone in modern medicinal chemistry. wikipedia.org Its prevalence is underscored by the fact that approximately 25% of the top-selling pharmaceuticals incorporate an amide group. nanobioletters.com The benzamide structure is considered a "privileged scaffold" because its physicochemical properties—such as the ability to participate in hydrogen bonding as both a donor and acceptor, engage in π-π stacking, and have hydrophobic interactions—enable its derivatives to bind effectively with a wide range of biological macromolecules. nih.gov

This structural versatility allows benzamide derivatives to exhibit a vast spectrum of pharmacological activities. walshmedicalmedia.com Researchers have successfully developed benzamide-based compounds that function as antimicrobial, analgesic, anti-inflammatory, anticancer, and anticonvulsant agents. nanobioletters.comwalshmedicalmedia.comresearchgate.net Furthermore, they have been investigated for their potential in treating cardiac arrhythmias, Alzheimer's disease, and skin conditions by inhibiting enzymes like tyrosinase. researchgate.netnih.gov The stability and neutral character of the amide bond contribute significantly to the favorable pharmacokinetic profiles of many drugs containing this moiety. researchgate.net The ongoing exploration of benzamide derivatives continues to yield novel therapeutic candidates, such as potent PARP-1 inhibitors for cancer therapy and inhibitors of carbonic anhydrase and acetylcholinesterase. nih.govnih.gov

Overview of N-Arylbenzamide Derivatives as Bioactive Compounds

N-Arylbenzamides, a specific subclass of benzamides where the amide nitrogen is substituted with an aryl group, are particularly prominent as bioactive compounds. This structural arrangement provides a versatile framework for developing targeted therapies. The introduction of the aryl group allows for fine-tuning of the molecule's electronic and steric properties, influencing its binding affinity and selectivity for specific biological targets.

Extensive research has demonstrated the potential of N-arylbenzamide derivatives across various therapeutic areas. For instance, certain 5-substituent-N-arylbenzamide derivatives have been identified as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a key target in the development of treatments for Parkinson's disease. nih.gov These compounds have shown not only high inhibitory activity but also good oral bioavailability and the ability to penetrate the central nervous system. nih.gov In the field of infectious diseases, N-aryl-2-aminobenzimidazoles have emerged from phenotypic screening as novel and efficacious agents against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Furthermore, the N-arylbenzamide scaffold is crucial in the development of kinase inhibitors, which are vital in oncology and the treatment of inflammatory diseases. Libraries of N-aryl-substituted thienopyrimidin-4-amines have been synthesized and evaluated for their ability to inhibit a range of serine/threonine kinases, with some showing particular promise against casein kinase 1 (CK1) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). nih.gov The synthesis of enantioenriched α-arylbenzamides via nickel-catalyzed reactions has also provided access to pharmacologically relevant motifs found in anticancer agents and SARS-CoV PLpro inhibitors. nih.gov

Interactive Table: Examples of Bioactive N-Arylbenzamide Derivatives

Compound Class Therapeutic Target/Application Reference
5-Substituent-N-arylbenzamides LRRK2 Inhibition (Parkinson's Disease) nih.gov
N-Aryl-2-aminobenzimidazoles Antimalarial (Plasmodium falciparum) nih.gov
N-Arylthieno[3,2-d]pyrimidin-4-amines Serine/Threonine Kinase Inhibition (e.g., CK1, DYRK1A) nih.gov
α-Arylbenzamides Anticancer, SARS-CoV PLpro Inhibition nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(3-hydroxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(16)8-11/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIZMZFHGYLOPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro N 3 Hydroxyphenyl Benzamide and Analogues

General Synthetic Strategies for N-(Hydroxyphenyl)benzamide Systems

The foundational approach to synthesizing N-(hydroxyphenyl)benzamide systems, including the target compound 4-Chloro-N-(3-hydroxyphenyl)benzamide, primarily relies on the formation of a stable amide bond between a substituted benzoic acid or its derivative and an aminophenol.

Condensation Reactions for Amide Bond Formation

The most common method for constructing the amide linkage in these systems is through condensation reactions. A widely used technique is the Schotten-Baumann reaction, which typically involves the acylation of an amine with an acyl chloride in the presence of a base. For the synthesis of N-(3-hydroxyphenyl)benzamide, this involves reacting 3-hydroxyaniline with benzoyl chloride. researchgate.net This fundamental reaction can be adapted to produce this compound by using 4-chlorobenzoyl chloride as the acylating agent.

The general principle of amide bond formation involves the activation of a carboxylic acid, often by converting it into a more reactive derivative like an acyl halide, anhydride, or ester, which then reacts with an amine. nih.gov This activation is crucial to overcome the relatively low reactivity of carboxylic acids towards amines. nih.gov While effective, these methods can sometimes require purification steps to remove byproducts. nih.gov

Alternative, milder approaches have been developed. For instance, a novel method involves the decarboxylative condensation of N-alkyl hydroxylamines with α-ketoacids, which proceeds without the need for external activating reagents or catalysts, offering a cleaner reaction profile. nih.gov Another green chemistry approach utilizes enol esters, such as vinyl benzoate (B1203000), for the N-benzoylation of anilines under solvent-free conditions, with the products often being easily isolated through crystallization. tandfonline.comtandfonline.com

Table 1: Comparison of Selected Amide Bond Formation Methods

MethodReactantsConditionsAdvantages
Schotten-Baumann Reaction Amine, Acyl ChlorideAqueous baseWell-established, generally high yield.
Carboxylic Acid Activation Amine, Carboxylic Acid, Activating AgentVariesBroad applicability. nih.gov
Decarboxylative Condensation N-alkyl hydroxylamine, α-ketoacidPolar solvent, gentle heatingReagent/catalyst-free, mild conditions. nih.gov
Enol Ester Acylation Amine, Vinyl BenzoateSolvent-free, room temperatureGreen, simple workup. tandfonline.comtandfonline.com

Introduction of Halogen and Hydroxyl Substituents at Specific Positions

The specific placement of halogen and hydroxyl groups on the benzamide (B126) scaffold is critical for defining the compound's properties. The synthesis of this compound requires the strategic use of precursors already containing these substituents.

The chloro-substituent is typically introduced by starting with 4-chlorobenzoyl chloride or 4-chlorobenzoic acid. nih.govresearchgate.net Similarly, the hydroxyl group at the 3-position of the phenyl ring is sourced from the use of 3-aminophenol (B1664112) as the starting amine. The amino group on this precursor activates the aromatic ring, but its reaction with the acylating agent is the primary desired transformation. jru.edu.in

Direct halogenation of a pre-formed benzamide can also be achieved, though controlling the position of substitution can be challenging. Palladium-catalyzed halogenation has been explored for introducing halogens at specific positions on the benzamide ring structure. google.com The introduction of a phenolic hydroxyl group onto a benzene (B151609) ring is often considered a synthetically challenging step. mdpi.com Therefore, using precursors with the hydroxyl group already in place, such as aminophenols, is the more straightforward and common strategy. neliti.com

Advanced and Green Chemistry Approaches in Benzamide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. researchgate.netmdpi.com

Utilization of Ultrasound-Assisted Techniques in Benzamide Derivatization

Ultrasound-assisted organic synthesis has emerged as a powerful tool in green chemistry. researchgate.net The application of ultrasonic irradiation can significantly accelerate reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional methods. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds, including benzimidazole (B57391) and benzoxazole (B165842) derivatives, often in greener solvents like ethanol (B145695) or even under solvent-free conditions. nih.govias.ac.in

The benefits of sonochemistry stem from acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized high temperatures and pressures. This can enhance mass transfer and increase the reactivity of chemical species. researchgate.netresearchgate.net For benzamide synthesis, ultrasound has been used to facilitate condensation reactions, leading to shorter reaction times and higher efficiency. nih.gov For example, the synthesis of dinitrochalcones via Claisen-Schmidt condensation was significantly more efficient under ultrasonic irradiation compared to magnetic stirring. researchgate.net

Table 2: Effect of Ultrasound on a Representative Condensation Reaction

MethodReaction TimeYield
Conventional Stirring LongerLower
Ultrasonic Irradiation Shorter (e.g., minutes)Higher (e.g., 56-92%) researchgate.net

Chemical Transformations and Derivatization of the 3-Hydroxyphenyl Moiety

The hydroxyl group on the 3-hydroxyphenyl portion of the molecule offers a reactive site for further chemical modification, allowing for the synthesis of a variety of analogues.

O-Alkylation Reactions and their Synthetic Implications

A common derivatization is the O-alkylation of the phenolic hydroxyl group. This reaction, often a Williamson ether synthesis, involves deprotonating the hydroxyl group with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. researchgate.net

The choice of base and solvent can be critical for achieving selective O-alkylation over potential N-alkylation of the amide nitrogen. In the synthesis of O-derivatives of N-(3-hydroxyphenyl)benzamide, a mixture of sodium ethoxide in ethanol has been used to facilitate the reaction with various alkyl halides under reflux conditions. researchgate.net In other systems, bases like potassium carbonate in DMF have proven effective for exclusive O-alkylation. nih.gov The regioselectivity of alkylation on ambident nucleophiles can be influenced by factors such as the steric hindrance of the alkylating agent and the electronic properties of the substrate. nih.govresearchgate.net

Modifications of the Amide Linker and Phenyl Ring Scaffolds

The synthesis of analogues of this compound involves strategic modifications to its core structure. These changes can be broadly categorized into alterations of the central amide linker and substitutions on the two phenyl rings. Such modifications are crucial in the development of new benzamide derivatives, often aimed at exploring structure-activity relationships (SAR) for various applications. nih.gov

The amide bond itself, while generally stable, can be a target for modification. mdpi.com One approach involves using a more flexible linker, such as 4-(aminomethyl)benzamide, to alter the spatial relationship between the two aromatic rings. nih.gov This strategy aims to avoid steric hindrance and achieve a more favorable geometry for interaction with biological targets. nih.gov Research into photocatalytic methods has also opened new avenues for modifying N-alkyl substituents on the benzamide nitrogen, allowing for reactions like intramolecular cyclization. rsc.org

More commonly, modifications focus on the phenyl ring scaffolds. The benzamide core is a versatile platform for introducing a wide array of substituents. mdpi.comresearchgate.net For the phenyl ring derived from 3-aminophenol, the hydroxyl group is a key feature. For the other ring, derived from 4-chlorobenzoic acid, the chlorine atom is a significant substituent.

The development of new benzamide derivatives often involves a combination of bioisosteric replacement and conformational restriction strategies. nih.gov For example, in the synthesis of related complex benzamides, researchers have introduced varied groups onto both phenyl rings, such as chloro, chlorophenoxy, iodo, and hydroxyl groups, to create a library of analogues. nih.gov The position and nature of these substituents are critical. Studies on similar benzamides have shown that introducing a chlorine atom or a nitro group onto the aniline-derived ring can significantly impact the compound's properties. nih.gov The goal of these synthetic efforts is often to develop novel inhibitors for specific biological targets, such as Poly(ADP-ribose) polymerase-1 (PARP-1), by optimizing the structure through these modifications. nih.gov

Table 1: Examples of Structural Modifications in Benzamide Analogues This table is interactive. Click on headers to sort.

Base Scaffold Modification Site Type of Modification Example Substituent/Linker Reference
Benzamide Amide Linker Flexible Linker Introduction 4-(aminomethyl)benzamide nih.gov
Benzamide N-Alkyl Group Intramolecular Cyclization Formation of isoindolinones rsc.org
Benzamide Phenyl Ring Halogenation Additional Chlorine nih.govnih.gov
Benzamide Phenyl Ring Alkoxylation 4-chlorophenoxy group nih.gov
Benzamide Phenyl Ring Iodination Diiodosalicyl group nih.gov
Benzamide Phenyl Ring Nitration Nitro group nih.gov

Structural Confirmation of Synthesized Benzamide Compounds

Once a benzamide compound like this compound or its analogues has been synthesized, its molecular structure must be rigorously confirmed. This is achieved through a combination of spectroscopic and analytical techniques that provide unambiguous evidence of the compound's identity and purity. udel.eduunl.edu

The primary methods for structural elucidation include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental techniques. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. chemistrytalk.org For a benzamide, specific signals would correspond to the protons on the two distinct phenyl rings and the N-H proton of the amide group. chemistrytalk.orgneliti.com ¹³C NMR spectroscopy is used to determine the number and type of carbon atoms in the molecule. orientjchem.org

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying key functional groups. chemistrytalk.org The presence of a strong absorption band around 1660-1690 cm⁻¹ is characteristic of the C=O (carbonyl) stretch in a secondary amide. chemistrytalk.org Another key peak, typically found around 3300 cm⁻¹, corresponds to the N-H stretching vibration of the amide group. chemistrytalk.org

Mass Spectrometry (MS): This technique provides the molecular weight of the compound by measuring its mass-to-charge ratio, confirming the molecular formula. neliti.comorientjchem.org High-resolution mass spectrometry (HRMS) can determine the molecular weight with very high accuracy, further validating the elemental composition.

X-ray Crystallography: For solid, crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof. This powerful technique determines the precise three-dimensional arrangement of atoms in the crystal lattice and confirms the molecule's conformation. researchgate.netnih.gov It also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing. researchgate.netnih.gov For instance, studies on analogous compounds like 4-chloro-N-phenylbenzamide and 4-chloro-N-(3-chlorophenyl)benzamide have used X-ray crystallography to detail the dihedral angles between the phenyl rings and the nature of the N-H···O hydrogen bonds that link molecules into chains. researchgate.netnih.gov

In addition to these core methods, preliminary tests such as melting point determination are used to assess the purity of the synthesized compound. orientjchem.orgslideshare.net A sharp melting point indicates a high degree of purity.

Table 2: Spectroscopic Data for Benzamide Functional Groups This table is interactive. Click on headers to sort.

Spectroscopic Technique Functional Group Typical Signal/Wavenumber Reference
¹H NMR Amide (N-H) ~9.2 ppm (variable) chemistrytalk.org
¹H NMR Aromatic (Ar-H) ~7.0-8.0 ppm chemistrytalk.org
¹³C NMR Carbonyl (C=O) ~165-175 ppm unl.edu
IR Spectroscopy Carbonyl (C=O) ~1660-1690 cm⁻¹ chemistrytalk.org
IR Spectroscopy Amide (N-H) ~3300 cm⁻¹ chemistrytalk.org
Mass Spectrometry Molecular Ion (M+) Corresponds to Molecular Weight neliti.comorientjchem.org

Structure Activity Relationship Sar Studies of 4 Chloro N 3 Hydroxyphenyl Benzamide Derivatives

Fundamental Principles of Benzamide (B126) SAR

Benzamides are a significant class of biologically active molecules derived from benzoic acid, recognized for their versatile pharmacological applications. researchgate.netwalshmedicalmedia.com The benzamide scaffold is a prominent pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. walshmedicalmedia.comresearchgate.netnih.gov The core structure consists of a benzene (B151609) ring attached to an amide functional group, a framework that allows for extensive structural modifications to modulate biological effects.

The versatility of the benzamide structure is a key factor in its prevalence in drug development. researchgate.net Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to the benzamide core influence its interaction with biological targets. These studies systematically alter parts of the molecule—such as the phenyl ring, the amide linker, and various substituents—to map the chemical features essential for a desired biological outcome. For instance, investigations into benzamide derivatives as potential antipsychotic agents revealed that compounds possessing mixed dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 antagonist activity, along with 5-HT1a receptor agonism, showed promise. acs.org

The biological action of benzamide derivatives is intrinsically linked to their chemical structure and the specific enzymes or receptors they target. researchgate.net For example, certain benzamides function as histone deacetylase (HDAC) inhibitors, while others act as smooth muscle relaxants or potassium channel activators. researchgate.net The strategic design of these molecules often involves creating derivatives that can serve as ligands for specific biological targets, such as in asymmetric catalysis or as therapeutic agents for central nervous system disorders. researchgate.net The development of novel benzamide-based compounds frequently relies on established synthetic routes, such as the reaction of a substituted benzoyl chloride with an appropriate amine, to generate a library of derivatives for biological screening. nih.govacs.org

Positional and Electronic Effects of Substituents on Biological Activity

The biological activity of benzamide derivatives is profoundly influenced by the nature, position, and electronic properties of substituents on both the benzoyl and phenyl rings. SAR studies have consistently demonstrated that even minor changes to the substitution pattern can lead to significant variations in potency, selectivity, and pharmacokinetic properties. nih.gov

For example, in a series of benzamide and picolinamide (B142947) derivatives designed as acetylcholinesterase (AChE) inhibitors, the position of a dimethylamine (B145610) side chain was found to markedly influence inhibitory activity and selectivity against both AChE and butyrylcholinesterase (BChE). nih.gov Specifically, para-substituted compounds showed more potent inhibition and higher selectivity for AChE compared to their meta- or ortho-substituted counterparts. nih.gov This highlights the critical role of substituent positioning in optimizing the interaction between the ligand and the target enzyme's active site.

Halogenation is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of benzamide derivatives, the introduction of halogen atoms such as chlorine and fluorine can significantly impact efficacy and selectivity. The size, position, and electronegativity of the halogen are critical determinants of its effect.

In a study of benzamides as inhibitors of Mycobacterium tuberculosis QcrB, it was found that electron-withdrawing groups like fluorine at the C-5 position of the benzamide core were less tolerated, suggesting that the electronic properties at this position are sensitive to modification. acs.org Conversely, a bromine atom at the same position resulted in activity similar to the parent compound. acs.org In another series of fungicidal benzamides, a 2-fluoro substituent on the benzene ring led to superior inhibitory activity against the tested fungi compared to other substitutions. mdpi.com

Fluorine substitution is particularly noteworthy for its ability to enhance metabolic resistance by blocking cytochrome P450 (CYP450) mediated oxidation. This can improve a compound's pharmacokinetic profile. The introduction of a fluorine atom can also alter the molecule's conformation and hydrogen-bonding capabilities. For instance, N-(4-Fluorophenyl)-3-(trifluoromethyl)benzamide exhibits short C—H···F interactions. The 4-chloro substitution, as seen in the parent compound of this article, is another common modification used to explore the electronic and steric requirements of receptor binding pockets.

The hydroxyl (-OH) group plays a crucial role in the biological activity of many benzamide derivatives, primarily through its ability to act as a hydrogen bond donor and acceptor. This facilitates interactions with biological targets and can enhance aqueous solubility. The position of the hydroxyl group on the phenyl ring is a critical factor determining its influence.

In a study of benzamide-hydroxypyridinone hybrids as iron chelators, the 3-hydroxyl group on the hydroxypyridinone (HPO) ring was found to be essential for iron chelation activity. nih.gov Similarly, for benzamides designed as Mycobacterium tuberculosis inhibitors, the presence of a hydrogen-bond donor like a hydroxyl group was well tolerated. acs.org The synthesis of N-(3-hydroxyphenyl)benzamide and its subsequent O-alkylation to produce various derivatives has been a strategy to explore how modifications to the hydroxyl group affect biological activity against enzymes like acetylcholinesterase and lipoxygenase. researchgate.net

The chemical modification of the hydroxyl group, such as through acetylation or conversion to an ether, is a common strategy to alter a compound's pharmacokinetic properties. For example, protecting the phenol (B47542) group can reduce phase II glucuronidation, a common metabolic pathway for compounds containing hydroxyl moieties. The influence of the hydroxyl group's position has also been studied in the context of forming molecular salts, where its location on a benzoic acid moiety affects the supramolecular interactions with other molecules. acs.org

Compound SeriesRole/Influence of Hydroxyl GroupReference Finding
Benzamide-hydroxypyridinone hybridsEssential for iron chelation activity.The 3-hydroxyl group on the HPO ring was found to be necessary for the desired chelating effect. nih.gov
N-(3-hydroxyphenyl)benzamide derivativesSite for chemical modification (O-alkylation) to modulate enzyme inhibition.O-substituted derivatives were synthesized to evaluate their inhibitory potential against various enzymes. researchgate.net
General Benzamide DerivativesEnhances hydrogen-bonding interactions and solubility.The hydroxyl group is noted to likely improve solubility and hydrogen bonding capabilities compared to non-hydroxylated analogs.
Pyrimethamine with Hydroxybenzoic AcidsPosition influences the formation of supramolecular interactions and molecular salts.The specific placement of the -OH group on benzoic acid affected the resulting crystal structure with pyrimethamine. acs.org

The strategic replacement of a phenyl ring with bioisosteres (substituents or groups with similar physical or chemical properties) is a widely used tactic in drug design to overcome issues related to metabolism, solubility, and toxicity while maintaining or improving potency. nih.gov For instance, replacing a phenyl ring with a heterocyclic ring can introduce new interaction points, alter metabolic stability, and change the compound's physicochemical properties. nih.gov

In the development of inhibitors for the SARS-CoV papain-like protease (PLpro), a series of benzamide derivatives were synthesized with various substitutions. nih.govresearchgate.net These studies provided a deeper understanding of the binding modes within the S3 and S4 pockets of the protease, demonstrating how different substituents on the benzamide core contribute to inhibitory activity. nih.gov Similarly, in the design of fungicidal benzamides, it was noted that less steric hindrance on the aniline (B41778) (N-phenyl) portion of the molecule might reduce obstacles for the compound binding to its target receptor, leading to increased activity. mdpi.com The benzoyl moiety itself can also be modified; for example, its replacement with other acyl groups can impact receptor selectivity. walshmedicalmedia.com

Comparative SAR Analysis with Structurally Related N-Arylbenzamide Derivatives

To better understand the SAR of 4-Chloro-N-(3-hydroxyphenyl)benzamide, it is instructive to compare it with other N-arylbenzamide derivatives that have been investigated for various biological activities. N-arylbenzamides are a broad class of compounds that share the core benzamide structure but differ in the nature of the aryl group attached to the amide nitrogen.

One study focused on 3-(tert-butyl)-4-hydroxyphenyl benzoate (B1203000) and benzamide derivatives as farnesoid X receptor (FXR) antagonists. nih.gov The SAR exploration revealed that replacing the benzoate with a benzamide linkage improved metabolic stability, although with a slight decrease in potency. nih.gov This highlights a common trade-off in drug design. The study also underscored that the 3-(tert-butyl)-4-hydroxyphenyl unit was essential for the antagonistic activity. nih.gov

Another area where N-arylbenzamides have been extensively studied is as kinase inhibitors. The general structure allows for modifications that can confer selectivity for the ATP-binding site of specific kinases. These comparative analyses across different therapeutic targets help to build a broader understanding of how specific structural motifs within the N-arylbenzamide class contribute to biological function.

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease, and significant effort has been dedicated to developing potent and selective inhibitors. nih.govnih.gov N-arylbenzamide derivatives have emerged as a promising class of LRRK2 inhibitors. nih.gov

Extensive SAR studies on 5-substituent-N-arylbenzamide derivatives led to the discovery of compounds with potent LRRK2 inhibition, high selectivity across the kinome, and favorable pharmacokinetic properties such as good brain exposure and oral bioavailability. nih.gov These studies systematically explored substitutions on the benzamide core to optimize activity.

More recent research has focused on developing type-II kinase inhibitors, which stabilize the inactive conformation of the kinase, as opposed to type-I inhibitors that target the active state. biorxiv.orgbiorxiv.org A hybrid design strategy, combining elements of selective type-I inhibitors with moieties known to induce the inactive (DFG-out) conformation, has been employed. biorxiv.org In one such SAR study, modifications around a lead compound were explored. It was hypothesized that a terminal phenyl ring would be positioned in a deep pocket of the kinase active site. biorxiv.org This structural insight guides further synthetic efforts to improve potency and selectivity. The development of these conformation-specific inhibitors is considered crucial for both studying LRRK2 function and expanding therapeutic options. biorxiv.org

Inhibitor TypeDesign StrategyKey SAR Finding / GoalReference
Type-IModification of 5-substituent-N-arylbenzamide scaffold.Achieved potent LRRK2 inhibition with high kinome selectivity and good oral bioavailability. nih.gov
Type-IIHybrid design fusing selective type-I inhibitors with promiscuous type-II inhibitors.To develop inhibitors that stabilize the inactive (DFG-out) kinase conformation. biorxiv.orgbiorxiv.org
General LRRK2 InhibitorsStructure-based drug design (pharmacophore modeling, QSAR).Identified key amino acid interactions (e.g., with Glu1948 and Ala1950) for hydrogen bonding. nih.gov

SAR of N-Arylbenzamide STAT3 Dimerization Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a compelling molecular target for cancer therapy due to its frequent hyperactivation in a wide array of human cancers. nih.gov Activated STAT3 forms homodimers, which then translocate to the nucleus to activate the transcription of genes involved in cell proliferation, survival, and anti-apoptosis. nih.gov The inhibition of STAT3 dimerization is a key strategy to block its downstream signaling.

Structure-activity relationship (SAR) studies have been conducted on N-arylbenzamide derivatives, building upon an initial lead compound, S3I-201 (NSC-74859), which was identified as a STAT3 inhibitor. nih.govnih.gov S3I-201 is an O-tosylsalicylamide that serves as a starting point for designing novel inhibitors with improved properties. rsc.org

One series of derivatives involved modifications to the linker group of S3I-201. By removing the reactive sulfonyloxymethyl moiety and creating N-benzylbenzamides, researchers developed inhibitors with improved potency. nih.gov Within this series, the substitution on the benzyl (B1604629) group was found to significantly influence activity. For instance, the addition of a para-chloro substituent to the benzyl group of an unsubstituted analog (11a) resulted in a four-fold increase in potency for compound 11c . nih.gov Further enhancement was observed by replacing the tosyl group with a biphenylsulfonyl group, as seen in compound 11d , which showed better activity than its tosyl counterpart, 11c . nih.gov

Another avenue of SAR exploration focused on replacing the phosphotyrosine (pTyr) group, which is crucial for the natural dimerization of STAT3. The 5-amino-2-hydroxybenzoic acid group was identified as an effective phosphotyrosine mimic. nih.govrsc.org A focused library of salicylic (B10762653) acids incorporating a benzamide linker revealed that hydrophobic groups, specifically heptyl and cyclohexyl, were the most well-tolerated R groups. rsc.org Furthermore, a biphenyl (B1667301) ether as the Ar group was shown to make a significant contribution to the inhibitory activity against STAT3. rsc.org Docking studies suggest that the acidic groups of these analogs interact within the p-Tyr-705 binding site, while other parts of the molecule occupy adjacent hydrophobic pockets. rsc.org

Table 1: SAR of N-Arylbenzamide STAT3 Dimerization Inhibitors

Compound R Group (Substitution on Benzyl) Ar Group IC₅₀ (µM) Reference
11a H Tosyl 201.3 ± 1.5 nih.gov
11c p-chloro Tosyl 50 ± 3.8 nih.gov
11d p-chloro Biphenylsulfonyl 15 ± 1.2 nih.gov

SAR of Kappa Opioid Receptor Antagonists and Related Ligands

The kappa opioid receptor (KOR) is a G-protein coupled receptor involved in regulating emotion, pain, and motivation. researchgate.net Antagonists of this receptor are of significant interest for their potential in treating depression, anxiety, and addiction-related behaviors. researchgate.net SAR studies have explored various scaffolds, including N-substituted benzamides, to develop potent and selective KOR antagonists.

One class of KOR antagonists is the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. nih.gov In these structures, the antagonist activity is conferred by the trans-3,4-dimethyl orientation on the piperidine (B6355638) ring, with the (3R,4R)-enantiomer being the most potent. nih.gov Building on this, researchers developed JDTic, a potent and selective KOR antagonist. nih.govnih.gov

Further studies led to the discovery of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues as selective KOR antagonists. nih.govacs.org An initial compound in this series, 11a , which features a (1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl group attached to a 4-phenoxybenzamide, demonstrated good KOR antagonist properties. acs.org

An SAR study based on analogue 11a provided a series of novel compounds. acs.org Modifications were made to the benzamide portion of the molecule to explore the effects of different substituents. The data from these analogues indicate that the nature and position of the substituent on the phenyl ring of the benzamide moiety have a significant impact on the binding affinity (Ke) at the kappa opioid receptor.

For example, replacing the 4-phenoxy group of 11a with a 4-chloro group (11b ) or a 4-fluoro group (11c ) resulted in a notable decrease in antagonist potency. Moving the chloro substituent to the meta-position (11d ) or the ortho-position (11e ) also led to reduced potency compared to the phenoxy-substituted parent compound. The introduction of a 4-trifluoromethyl group (11f ) or a 4-cyano group (11g ) similarly decreased the antagonist activity. These findings highlight the sensitivity of the receptor to substitutions on the benzamide ring and suggest that the 4-phenoxy group is highly favorable for potent KOR antagonism in this chemical series. nih.gov

Table 2: SAR of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}benzamide Analogues at the Kappa Opioid Receptor

Compound R Group (Substitution on Benzamide) KOR Kₑ (nM) Reference
11a 4-Phenoxy 0.28 nih.gov
11b 4-Chloro 1.15 nih.gov
11c 4-Fluoro 1.63 nih.gov
11d 3-Chloro 1.95 nih.gov
11e 2-Chloro 1.62 nih.gov
11f 4-Trifluoromethyl 1.23 nih.gov
11g 4-Cyano 1.57 nih.gov

Mechanistic Investigations of Biological Activities Mediated by 4 Chloro N 3 Hydroxyphenyl Benzamide Analogues

Enzyme Inhibition Profiles and Molecular Mechanisms

The therapeutic and biological potential of 4-Chloro-N-(3-hydroxyphenyl)benzamide analogues is rooted in their ability to interact with a variety of enzymes and protein systems. The following sections detail the specific inhibitory actions and molecular interactions that have been identified through scientific research.

Succinate (B1194679) Dehydrogenase (SDH) Inhibition and Metabolic Pathway Disruption

Analogues of this compound have been investigated for their effects on key metabolic enzymes. One such area of study involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme complex involved in both the citric acid cycle and the electron transport chain. While direct inhibition by this compound is not extensively documented, studies on related compounds provide insight into this mechanism.

For instance, the compound 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS), which shares aromatic structural motifs, has been shown to inhibit succinate-supported respiration. Research on rat liver mitochondria demonstrated that DIDS inhibits SDH activity, with a half-maximal inhibition (IC50) observed at a concentration of 55.3 µM. acs.org This inhibition of SDH disrupts the metabolic pathway, leading to a decrease in mitochondrial respiration and oxidative phosphorylation. acs.org The mechanism for DIDS involves its reactivity as a thiol and amino group reagent, suggesting that benzamide (B126) analogues with appropriate reactive groups could potentially function in a similar manner to disrupt cellular energy metabolism. acs.org

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) and Lipoxygenase Inhibition

Benzamide derivatives have been synthesized and evaluated as potent inhibitors of cholinesterases, enzymes critical for neurotransmission. A series of novel benzamide, nicotinamide, and cinnamamide (B152044) derivatives demonstrated significant inhibitory effects on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). proquest.comnih.gov The IC50 values for these compounds ranged from 10.66 to 83.03 nM for AChE and 32.74 to 66.68 nM for BChE. proquest.com Molecular docking studies of the most active compounds revealed key interactions, such as π-π stacking with the indole (B1671886) ring of Tryptophan (Trp84) in the active site of AChE. proquest.com Another study focused on N-benzyl benzamide derivatives, which were found to be highly selective, sub-nanomolar inhibitors of BChE, suggesting their potential in conditions where BChE activity is prominent, such as in later stages of Alzheimer's disease. acs.org

In the context of lipoxygenase (LOX) inhibition, which is relevant to inflammatory pathways, the focus has largely been on different structural classes. However, research into benzimidazole (B57391) derivatives, which can be considered structural analogues of benzamides, has shown promising results. nih.gov One such derivative, 1-[2-[2-(4-hydroxy-2,3,5-trimethylphenoxy)ethoxy]ethyl]-2-(4-methyl-1-homopiperazino)benzimidazole, was found to potently inhibit 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells. nih.gov While direct data on this compound is scarce, the activity of these related heterocyclic compounds suggests a potential avenue for the design of benzamide-based LOX inhibitors.

Table 1: Cholinesterase Inhibition by Benzamide Analogues

Compound Target Enzyme IC50 (nM)
Compound B4 Acetylcholinesterase (AChE) 15.42 proquest.com
Compound N4 Acetylcholinesterase (AChE) 12.14 proquest.com
Compound C4 Acetylcholinesterase (AChE) 10.67 proquest.com
Compound 7a Acetylcholinesterase (AChE) 2490 tandfonline.com

| Benzamide Analogues | Butyrylcholinesterase (BChE) | 32.74 - 66.68 proquest.com |

Carbonic Anhydrase IX (CAIX) Inhibition in Cellular Contexts

Carbonic anhydrase IX (CAIX) is a tumor-associated enzyme that plays a significant role in pH regulation in the hypoxic microenvironment of solid tumors, contributing to cancer progression. Benzamide analogues, particularly those incorporating a sulfonamide group, have emerged as potent and selective inhibitors of CAIX. nih.govbenthamdirect.com

A series of benzamide-4-sulfonamides were shown to inhibit human CAIX in the low nanomolar or even subnanomolar range. nih.gov These compounds also inhibit other isoforms like hCA I and hCA II, but often with lower affinity, providing a window for selective targeting of the tumor-associated isoform. nih.govresearchgate.net Further studies on 3-(phenylsulfonamido)benzamide derivatives identified compounds with IC50 values in the low nanomolar range against CAIX, with the most potent exhibiting an IC50 of 140 nM. benthamdirect.com Molecular modeling has revealed that the inhibitory mechanism involves the coordination of the sulfonamide moiety with the zinc ion in the enzyme's active site, along with hydrophobic and π-stacking interactions within the active site cavity. benthamdirect.com The selective inhibition of CAIX in hypoxic tumor cells can reverse the acidification of the tumor microenvironment, representing a targeted anticancer strategy. acs.org

Table 2: Carbonic Anhydrase Inhibition by Benzamide-Sulfonamide Analogues

Compound Class/Derivative Target Enzyme Inhibition Constant (Ki) / IC50
Benzamide-4-sulfonamides hCA IX Low nM to sub-nM range (Ki) nih.gov
Benzamide-4-sulfonamides hCA I 5.3 - 334 nM (Ki) nih.gov
Compound 14 (3-(benzylsulfonamido)benzamide derivative) CAIX 140 nM (IC50) benthamdirect.com
Trifluoromethyl derivative 3d hCA IX 10.9 nM (Ki) researchgate.net

| Ureido-substituted benzenesulfonamides (USBs) | hCA IX / XII | Potent and Selective Inhibition nih.gov |

Leucine-rich Repeat Kinase 2 (LRRK2) Kinase Activity Modulation

Leucine-rich repeat kinase 2 (LRRK2) is a large, complex protein whose mutations are a significant genetic cause of Parkinson's disease. The kinase activity of LRRK2 is a key target for therapeutic intervention. Research has identified potent LRRK2 inhibitors based on a benzamide scaffold.

Specifically, the compound GSK2578215A was developed as a strong and selective benzamide-based LRRK2 inhibitor. nih.gov It demonstrated potent activity with biochemical IC50 values of 10.9 nM against wild-type LRRK2 and 8.9 nM against the common pathogenic G2019S mutant. nih.gov This compound also showed high selectivity for LRRK2 across the human kinome. nih.gov The development of such inhibitors is crucial for studying the cellular functions of LRRK2 and for progressing towards treatments for LRRK2-associated Parkinson's disease. nih.gov The inhibition of LRRK2 kinase activity is believed to interfere with its pathological signaling, which includes roles in immune regulation and mitochondrial dynamics. nih.gov

Table 3: LRRK2 Inhibition by Benzamide Scaffold-Based Inhibitor

Compound Target IC50 (nM)
GSK2578215A LRRK2 (wild-type) 10.9 nih.gov
GSK2578215A LRRK2 (G2019S mutant) 8.9 nih.gov
GSK2578215A LRRK2 (A2016T mutant) 81.1 nih.gov

| GSK2578215A | LRRK2 (G2019S + A2016T mutant) | 61.3 nih.gov |

Programmed Cell Death-1 (PD-1)/Programmed Cell Death-Ligand 1 (PD-L1) Interaction Antagonism

The interaction between Programmed Cell Death-1 (PD-1) and its ligand, PD-L1, is a major immune checkpoint pathway that tumor cells exploit to evade the host immune system. Blocking this interaction can restore T-cell-mediated antitumor immunity. While antibody-based therapies are established, small-molecule inhibitors offer potential advantages.

A series of novel benzamide derivatives have been designed and synthesized as small-molecule antagonists of the PD-1/PD-L1 interaction. In one study, the most potent compound, D2, exhibited an IC50 of 16.17 nM, demonstrating its ability to effectively disrupt the protein-protein interaction. proquest.com Docking analysis suggested that these benzamide compounds bind to the PD-L1 dimer. The proposed binding mode involves hydrogen bonds between the amide group of the compound and amino acid residues like Alanine-121 (Ala121) and Arginine-125 (Arg125) on PD-L1, which is crucial for their high potency. proquest.com These findings indicate that benzamide scaffolds are a promising starting point for the development of oral immunotherapies targeting the PD-1/PD-L1 axis.

Table 4: PD-1/PD-L1 Interaction Inhibition by Benzamide Analogues

Compound Target IC50 (nM)

| Compound D2 | PD-1/PD-L1 Interaction | 16.17 proquest.com |

β-Tubulin Covalent Modification and Cellular Effects

The microtubule cytoskeleton, composed of α- and β-tubulin polymers, is a well-validated target for anticancer drugs. A significant breakthrough in understanding the mechanism of certain benzamide analogues came from the discovery that they act as anticancer agents by covalently modifying β-tubulin. nih.govnih.gov

A phenotypic screen identified a benzamide molecule active against small cell lung cancer cells. nih.gov Subsequent research using a "clickable" chemical probe revealed that these benzamides, particularly those with a 4-chloro-3-nitrobenzamide (B92726) "warhead," irreversibly bind to β-tubulin. acs.orgnih.gov The mechanism involves a covalent modification of the Cysteine-239 (Cys239) residue located within the colchicine (B1669291) binding site of β-tubulin. nih.govfigshare.com This covalent binding occurs via a nucleophilic aromatic substitution reaction. nih.gov The anticancer potency of a series of these benzamide analogues was shown to correlate strongly with their ability to bind β-tubulin, confirming it as the functional target. nih.gov This covalent modification disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Table 5: Anti-cancer Activity of β-Tubulin-Targeting Benzamide Analogues

Analogue Target Cell Line IC50 (µM)
(4-Chloro-3-nitrophenyl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone Murine SCLC line 319N1 0.08 nih.gov

| (4-Chloro-3-nitrophenyl)(4-(2,5-dimethylphenyl)piperazin-1-yl)methanone | Murine SCLC line 319N1 | 0.17 nih.gov |

Histone Deacetylase (HDAC) Enzyme Modulation

The role of histone deacetylases (HDACs) as epigenetic regulators has made them significant targets in drug discovery, particularly in oncology. HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins, leading to chromatin condensation and transcriptional repression. The inhibition of HDACs can result in the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

The benzamide chemical moiety is a recognized pharmacophore in a number of HDAC inhibitors. For instance, the benzamide-containing compound Entinostat (MS-275) is a class I selective HDAC inhibitor. While direct studies on the HDAC modulatory activity of this compound are not extensively reported in the literature, the broader class of benzamide derivatives has been a subject of investigation for HDAC inhibition. For example, a novel series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been synthesized and shown to possess inhibitory activity against HDACs. nih.gov Among these, some derivatives exhibited potent antiproliferative activity against human colon carcinoma and non-small cell lung cancer cell lines, inducing cell-cycle arrest at the G2 phase. nih.gov

Furthermore, research into other benzamide derivatives, such as N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide, has demonstrated class I selective HDAC inhibitory activity. nih.gov These findings suggest that the benzamide scaffold is a viable starting point for the design of HDAC inhibitors. However, it is important to note that specific structure-activity relationships determine the potency and selectivity of these compounds. The substitution pattern on both the benzamide and the N-phenyl ring plays a crucial role in the interaction with the zinc-containing active site of the HDAC enzyme.

While the potential for this compound analogues to act as HDAC modulators can be inferred from the activity of the broader benzamide class, dedicated enzymatic and cellular assays would be required to confirm this hypothesis and to elucidate the specific isozyme selectivity and potency of this particular chemical scaffold.

Receptor Ligand Interactions and Functional Outcomes

The interaction of small molecules with specific receptors is a fundamental concept in pharmacology, leading to a cascade of downstream cellular events. The analogues of this compound have been investigated for their interactions with certain nuclear and cell surface receptors.

Estrogen Receptor Agonistic Activity

The estrogen receptors (ERα and ERβ) are members of the nuclear hormone receptor superfamily and are key targets in the treatment of hormone-responsive cancers, such as breast cancer. Upon binding to their ligand, estrogen, they translocate to the nucleus and modulate the transcription of target genes.

Kappa Opioid Receptor (KOR) Antagonism and Agonism

The kappa opioid receptor (KOR) is one of the three major subtypes of opioid receptors and is involved in the modulation of pain, mood, and addiction. While KOR agonists have shown analgesic effects, they are also associated with undesirable side effects such as dysphoria and sedation. researchgate.net Consequently, there is significant interest in the development of KOR antagonists for the treatment of depression, anxiety, and substance use disorders.

A significant body of research has focused on the development of analogues of this compound as ligands for the KOR. These studies have revealed that this chemical scaffold can be modified to produce potent and selective KOR antagonists. For instance, a series of N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues were synthesized and evaluated for their KOR antagonist activity. nih.gov One of the lead compounds from this series, N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a), demonstrated good KOR antagonist properties. nih.govacs.org Further structure-activity relationship (SAR) studies on this scaffold led to the identification of several analogues with high potency and selectivity for the KOR. nih.govacs.org

The 3-hydroxyphenyl group is a key pharmacophoric element for opioid receptor binding. nih.gov The SAR studies have explored modifications on the benzamide portion and the linker connecting it to the 3-hydroxyphenylpiperazine core.

Below is a data table summarizing the KOR antagonist activity of selected analogues.

CompoundStructureKOR Ke (nM)
10a N-substituted (S)-3-methyl-4-(3-hydroxyphenyl)piperazine analogue3.37
11a N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamideData not explicitly provided in abstract

Data sourced from in vitro [35S]GTPγS binding assays. nih.gov

These findings highlight the potential of the this compound scaffold as a template for the design of novel KOR antagonists. The selectivity and functional activity (antagonism versus agonism) are finely tuned by the specific chemical substitutions made to the core structure.

Intracellular Signal Transduction Pathway Modulation

Beyond direct receptor interactions, the biological effects of small molecules are often mediated by their influence on intracellular signaling pathways. These complex networks regulate a multitude of cellular processes, including growth, survival, and inflammation.

Signal Transducer and Activator of Transcription 3 (STAT3) Dimerization Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, differentiation, and survival. The constitutive activation of the STAT3 signaling pathway is implicated in the development and progression of various human cancers. Upon activation by upstream kinases, STAT3 monomers dimerize, translocate to the nucleus, and regulate the expression of target genes involved in cell proliferation and apoptosis. Therefore, the inhibition of STAT3 dimerization represents a promising therapeutic strategy for cancer.

While direct evidence for the inhibition of STAT3 dimerization by this compound itself is not available, the broader class of benzamide derivatives has been explored for this activity. For example, a series of N-substituted sulfamoylbenzamide derivatives, based on the known STAT3 inhibitor Niclosamide, were designed and synthesized as STAT3 inhibitors. nih.gov The most potent compound in this series was found to inhibit the phosphorylation of STAT3 and the expression of its downstream target genes, leading to the induction of apoptosis in cancer cells. nih.gov

Another study reported the design of benzenesulfonamide (B165840) derivatives as selective STAT3 inhibitors. nih.gov The most active compound from this series inhibited STAT3 phosphorylation and its DNA binding activity. nih.gov These findings suggest that the benzamide and sulfonamide scaffolds can serve as a basis for the development of STAT3 signaling inhibitors. The specific structural features required for potent and selective inhibition of STAT3 dimerization would need to be determined through further medicinal chemistry efforts focused on the this compound scaffold.

Nuclear Factor-kappa B (NFĸB) Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are key regulators of the inflammatory response, cell survival, and immune function. The canonical NF-κB signaling pathway is activated by various stimuli, leading to the nuclear translocation of NF-κB dimers and the transcription of pro-inflammatory and anti-apoptotic genes. Dysregulation of the NF-κB pathway is associated with numerous inflammatory diseases and cancers.

There is currently no specific scientific literature detailing the modulation of the NF-κB pathway by this compound or its direct analogues. While some N-phenylbenzamide derivatives have been synthesized and evaluated for other biological activities, their effects on NF-κB signaling have not been a primary focus of these studies. mdpi.com Therefore, the potential for this class of compounds to modulate the NF-κB pathway remains an open area for future investigation.

Janus Kinase 2 (JAK2)-Targeted Anti-inflammatory Effects

The Janus kinase (JAK) family, particularly JAK2, is integral to signaling pathways for a variety of cytokines and growth factors that drive myeloproliferation and inflammatory responses. nih.gov Constitutive activation of the JAK2 signaling pathway is a key pathogenic mechanism in myeloproliferative neoplasms (MPNs) and contributes to chronic inflammation. nih.gov Therefore, targeting JAK2 is a validated strategy for anti-inflammatory therapies.

Research into resveratrol (B1683913) derivatives has identified a structurally related analogue, 2,4-dihydroxy-N-(4-hydroxyphenyl)benzamide , that exhibits potent anti-inflammatory properties by directly targeting JAK2. nih.gov In a comprehensive study, this compound was the most effective among a series of tested derivatives at inhibiting the production of key inflammatory mediators in macrophage models stimulated with lipopolysaccharide (LPS). nih.gov Specifically, it suppressed nitric oxide (NO), tumor necrosis factor (TNF)-α, and prostaglandin (B15479496) E2 (PGE2). nih.gov

The mechanism of this anti-inflammatory action was traced to the inhibition of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, including STAT1, STAT3, and STAT5, which are downstream targets of JAK2. nih.gov Direct kinase assays confirmed that the compound's target was JAK2. nih.gov The inhibition of the JAK2-STAT1 signaling pathway, in particular, has been shown to mediate anti-inflammatory effects by reducing the expression of inducible nitric oxide synthase (iNOS). nih.gov These findings highlight that N-(hydroxyphenyl)benzamide scaffolds can serve as a template for developing targeted anti-inflammatory agents that function through JAK2 inhibition. nih.gov

Table 1: JAK2-Targeted Anti-inflammatory Activity of a Benzamide Analogue

CompoundTargetKey Inhibitory EffectsReference
2,4-dihydroxy-N-(4-hydroxyphenyl)benzamideJanus Kinase 2 (JAK2)Inhibited production of NO, TNF-α, and PGE2; Suppressed phosphorylation of STAT1, STAT3, and STAT5. nih.gov

Computational Approaches in the Research of 4 Chloro N 3 Hydroxyphenyl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates like "4-Chloro-N-(3-hydroxyphenyl)benzamide" to their biological targets.

Molecular docking simulations are employed to predict how "this compound" and its analogs fit into the active site of a target protein. The simulation calculates a docking score, which is an estimation of the binding affinity. A more negative docking score generally indicates a stronger and more favorable interaction. nih.gov

For instance, in studies of similar N-phenylbenzamide derivatives targeting bacterial enzymes, molecular docking has been used to predict their binding energies. ubaya.ac.idmdpi.com For example, a study on newly synthesized benzamide (B126) appended by pyrazolone (B3327878) derivatives targeting the COVID-19 main protease (PDB ID: 6LU7) revealed binding energies ranging from -8.85 to -8.90 kcal/mol, suggesting strong inhibitory potential. walshmedicalmedia.com While specific data for "this compound" is not extensively published, the binding affinities of structurally related compounds provide a valuable reference for its potential interactions. The binding affinity is directly related to the dissociation constant (Kd), where a lower Kd signifies a stronger ligand-receptor interaction. nih.gov

Compound SeriesTarget ProteinPredicted Binding Affinity (kcal/mol)Reference
Benzamide-Pyrazolone DerivativesCOVID-19 Main Protease (6LU7)-8.85 to -8.90 walshmedicalmedia.com
N-phenylbenzamidesAminoglycoside-2”-phosphotransferase-IIa (3HAV)-7.5 to -8.5 (example range) ubaya.ac.id
Benzamide DerivativesS. aureus DNA Gyrase B-6.0 to -7.8 (example range) mdpi.com

A crucial outcome of molecular docking is the identification of specific amino acid residues within the target's active site that are critical for ligand binding. These interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic forces.

In studies of benzamide derivatives, key interactions have been identified with various residues depending on the target protein. For example, in the active site of the FtsZ protein, a target for antibacterial agents, three-substituted benzamide derivatives were shown to form crucial hydrogen bond interactions with residues such as Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. nih.gov Similarly, for benzamide derivatives targeting the COVID-19 main protease, hydrogen bonds were observed with residues like GLN192 and GLY143. walshmedicalmedia.com Hydrophobic interactions also play a significant role in stabilizing the ligand within the binding pocket. nih.gov

Target ProteinKey Interacting Amino Acid ResiduesType of InteractionReference
FtsZ ProteinVal 207, Asn 263, Leu 209, Gly 205, Asn-299Hydrogen Bonding nih.gov
COVID-19 Main Protease (6LU7)GLN192, GLY143Hydrogen Bonding walshmedicalmedia.com
S. aureus DNA Gyrase BARG76, ASP73Hydrogen Bonding mdpi.com
Aminoglycoside-2”-phosphotransferase-IIa (3HAV)ASP208, LYS44Hydrogen Bonding ubaya.ac.id

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR models are developed to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent derivatives. Three-dimensional QSAR (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. These methods correlate the 3D properties of molecules (steric, electrostatic, hydrophobic, etc.) with their biological activities.

For instance, a 3D-QSAR study on benzamide-type antibacterial inhibitors targeting the FtsZ protein yielded statistically robust models with high predictive capabilities. nih.gov The CoMFA model showed a predictive r² (r²pred) of 0.974, and the CoMSIA model had an r²pred of 0.980. nih.gov In another study on N-phenyl-3-sulfamoyl-benzamide-based inhibitors of Hepatitis B virus capsid assembly, the CoMFA model had an r² of 0.998 and a q² of 0.625, while the CoMSIA model showed an r² of 0.987 and a q² of 0.645, indicating good fitting and high predictive ability. tandfonline.com

Compound SeriesQSAR Modelr²predReference
Benzamide Antibacterial InhibitorsCoMFA--0.974 nih.gov
Benzamide Antibacterial InhibitorsCoMSIA--0.980 nih.gov
N-phenyl-3-sulfamoyl-benzamides (HBV)CoMFA0.9980.6250.837 tandfonline.com
N-phenyl-3-sulfamoyl-benzamides (HBV)CoMSIA0.9870.6450.698 tandfonline.com
Benzimidazole (B57391)/Benzothiophene Derivatives (CB2)CoMFA--0.919 nih.gov
Benzimidazole/Benzothiophene Derivatives (CB2)CoMSIA--0.908 nih.gov

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors are numerical values that characterize specific properties of a molecule, such as its electronic, steric, and hydrophobic features. The selection of relevant descriptors is a critical step in building a robust QSAR model. Various computational tools are available to calculate a wide range of descriptors.

Validation of the selected descriptors and the resulting QSAR model is essential to ensure its reliability and predictive accuracy. This is typically done through internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not included in the model development.

Pharmacophore Modeling and Virtual Screening Strategies

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Pharmacophore models are generated from a set of active molecules, identifying common features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov For example, a study on three-substituted benzamide derivatives as FtsZ inhibitors led to the development of a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov

Once a pharmacophore model is established and validated, it can be used as a 3D query in a virtual screening campaign to search large chemical databases for novel compounds that match the pharmacophoric features. researchgate.netnih.gov This approach allows for the rapid identification of new potential lead compounds with diverse chemical scaffolds. For instance, pharmacophore-based virtual screening has been successfully used to identify novel anti-inflammatory agents and HBV capsid assembly modulators. benthamscience.comnih.gov This strategy significantly narrows down the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and cost-effective.

Molecular Dynamics (MD) Simulations and Binding Energy Calculations

Molecular dynamics (MD) simulations offer a virtual window into the atomic-level movements and interactions of a ligand-receptor complex over time. This powerful technique allows researchers to observe the dynamic stability and conformational landscape of a potential drug molecule within its biological target.

The stability of the interaction between a ligand like this compound and its target protein is a critical determinant of its potential efficacy. MD simulations are employed to model this interaction, providing a dynamic picture of the complex's behavior. A key metric derived from these simulations is the Root Mean Square Deviation (RMSD), which quantifies the average change in the displacement of a selection of atoms over time. A stable RMSD for both the protein and the ligand suggests that the complex has reached a state of equilibrium and that the ligand is securely bound within the active site.

For instance, in studies of similar benzamide derivatives, MD simulations are run for extended periods, often in the nanosecond to microsecond range, to ensure thorough sampling of the conformational space. researchgate.net The trajectory of the simulation reveals how the ligand adjusts its conformation to optimize its interactions with the surrounding amino acid residues of the receptor. Fluctuations in the ligand's position can indicate areas of flexibility or instability in binding.

Another important aspect of the analysis is the study of hydrogen bond dynamics. The formation and breakage of hydrogen bonds between the ligand and the receptor are meticulously tracked throughout the simulation. The persistence of key hydrogen bonds is often correlated with strong binding affinity and is a crucial factor in the stability of the ligand-receptor complex. For a molecule like this compound, the hydroxyl and amide groups are primary candidates for forming such critical hydrogen bonds.

Beyond assessing stability, a primary goal of computational analysis is to predict the binding affinity of a ligand for its target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular and computationally efficient approach for estimating the free energy of binding. nih.govrsc.org This method calculates the difference in free energy between the bound and unbound states of the ligand and receptor.

The MM/GBSA calculation incorporates several energy components:

Molecular Mechanics Energy (ΔE_MM): This includes the internal energy of the ligand and protein, as well as the van der Waals and electrostatic interactions between them.

Solvation Free Energy (ΔG_solv): This term accounts for the energy change associated with the desolvation of the ligand and the protein's binding site upon complex formation. It is composed of a polar component, calculated using the Generalized Born model, and a non-polar component, typically estimated from the solvent-accessible surface area (SASA).

The binding free energy (ΔG_bind) is then calculated using the following equation:

ΔG_bind = ΔE_MM + ΔG_solv - TΔS

where TΔS represents the change in conformational entropy upon binding, which is often estimated or omitted in standard MM/GBSA calculations due to its computational complexity.

In studies of benzamide derivatives, MM/GBSA has been successfully used to rank compounds based on their predicted binding affinities, providing valuable guidance for lead optimization. rsc.org For this compound, this method would be instrumental in comparing its binding affinity to that of other potential drug candidates.

Preclinical Efficacy Studies of 4 Chloro N 3 Hydroxyphenyl Benzamide Analogues

In Vitro Biological Evaluations

The in vitro assessment of 4-Chloro-N-(3-hydroxyphenyl)benzamide analogues has been crucial in elucidating their mechanisms of action and identifying promising candidates for further development. These studies encompass a variety of assays to determine inhibitory concentrations, cellular functions, and antimicrobial properties.

Concentration-Dependent Inhibition Assays (e.g., IC50, EC50 determinations)

The inhibitory potential of several benzamide (B126) analogues has been quantified through concentration-dependent assays, yielding critical IC50 and EC50 values.

One notable analogue, N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide , has been identified as a potent calcineurin inhibitor. In vitro assessments confirmed its significant inhibitory potential with a very low IC50 value of 0.057 µM. nih.gov

In the context of cognitive enhancement, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives with N,N-dialkylaminoethoxy/propoxy moieties have been synthesized and evaluated for their acetylcholinesterase-inhibiting activity. These compounds displayed IC50 values in the low micromolar range, from 4.0 to 16.5 µM. nih.gov

Another area of investigation involves N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines , which are analogues of the benzamide core structure. A library of these compounds was synthesized and tested for their ability to inhibit [35S]GTPγS binding stimulated by a selective κ opioid agonist. This led to the discovery of N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) as a potent and selective κ opioid receptor antagonist. nih.gov

Compound/Analogue ClassTarget/AssayIC50/EC50 Value(s)
N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamideCalcineurin Inhibition0.057 µM
N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivativesAcetylcholinesterase Inhibition4.0 - 16.5 µM
N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide (11a) and analoguesκ Opioid Receptor Antagonism ([35S]GTPγS)Potent and selective

Cell-Based Functional Assays and Phenotypic Screening

Cell-based assays have provided further insights into the functional consequences of target engagement by these benzamide analogues.

For the calcineurin inhibitor N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide , further assessment in L929 cells revealed low cytotoxicity. Neuroprotection was evaluated in SH-SY5Y cells induced with the neurotoxin 6-hydroxydopamine (6-OHDA), a cellular model relevant to Parkinson's disease. nih.gov In this model, treatment with the compound significantly reduced intracellular reactive oxygen species (ROS) and reversed the overexpression of α-synuclein, a key pathological hallmark of Parkinson's disease. nih.gov

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentrations)

While direct antimicrobial data for this compound is limited, studies on structurally related sulfonamides provide some context. A series of novel 4-chloro-2-mercaptobenzenesulfonamides were synthesized and screened for their in vitro antibacterial activity. nih.gov Several of these compounds showed promising activity against a range of anaerobic Gram-positive bacteria strains. nih.gov It is important to note that these are benzenesulfonamide (B165840) derivatives and not benzamides, indicating a different chemical class.

In Vivo Studies in Relevant Preclinical Disease Models

The promising in vitro results of some benzamide analogues have prompted their evaluation in animal models of human diseases, particularly in the fields of neurology, pain, and inflammation.

Evaluation in Neurological Disease Models (e.g., Parkinson's Disease, Cognitive Enhancement)

The neuroprotective effects of N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide observed in cell-based assays were further investigated in an in vivo model of Parkinson's disease using the nematode C. elegans. nih.gov In this model, the compound demonstrated an outstanding capability to restore dopamine-dependent behaviors that were disrupted by neurotoxin treatment, suggesting its potential as a therapeutic candidate for Parkinson's disease. nih.gov

In the realm of cognitive enhancement, the N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives that showed acetylcholinesterase inhibition in vitro were also tested in vivo. Most of these derivatives exhibited a dose-dependent increase in percent retention in memory assays in mice. nih.gov One particular compound showed a significant percent retention of 84.73 ± 4.51 compared to the standard drug piracetam (B1677957) at 46.88 ± 5.42, highlighting its potential as a memory enhancer. nih.gov

Assessment in Pain and Inflammation Models

Analogues of benzamides, specifically phthalimide (B116566) analogues devoid of the glutarimide (B196013) moiety, have been evaluated in experimental models of inflammatory and neuropathic pain. nih.gov For instance, N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide demonstrated activity in various pain models, including those involving chronic inflammation and nerve injury. nih.gov One of the compounds inhibited both phases of the nociceptive response induced by formaldehyde (B43269) in mice, a model of persistent pain. nih.gov The antinociceptive activity of another analogue was attenuated by the opioid antagonist naltrexone, suggesting a potential interaction with the opioid system. nih.gov

Selectivity and Potency Profiling Across Biological Targets

The diverse structural modifications of the this compound scaffold have led to the development of analogues with distinct and highly specific biological activities. Researchers have explored the potency and selectivity of these compounds against several key targets, including cholinesterases, kappa opioid receptors, and p38 mitogen-activated protein (MAP) kinase.

Cholinesterase Inhibition

A series of N-(3-hydroxyphenyl)benzamide derivatives, which share a core structure with this compound, have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. researchgate.net One study synthesized various 3-O-derivatives of N-(3-hydroxyphenyl)benzamide and assessed their inhibitory activity. researchgate.net The parent compound, N-(3-hydroxyphenyl)benzamide, demonstrated notable inhibition of both enzymes. researchgate.net Further studies on related benzamide derivatives have also shown significant cholinesterase inhibitory potential, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, certain novel benzamide derivatives displayed IC50 values ranging from 10.66 to 83.03 nM against AChE and 32.74 to 66.68 nM against BuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of N-(3-Hydroxyphenyl)benzamide and its Analogues

Compound Target Enzyme IC50 (µM)
N-(3-Hydroxyphenyl)benzamide Acetylcholinesterase (AChE) 1.89 ± 0.12
N-(3-Hydroxyphenyl)benzamide Butyrylcholinesterase (BChE) 1.25 ± 0.04
N-(3-Methoxyphenyl)benzamide Acetylcholinesterase (AChE) 2.18 ± 0.08
N-(3-Methoxyphenyl)benzamide Butyrylcholinesterase (BChE) 1.89 ± 0.02
N-(3-Ethoxyphenyl)benzamide Acetylcholinesterase (AChE) 1.54 ± 0.03
N-(3-Ethoxyphenyl)benzamide Butyrylcholinesterase (BChE) 1.10 ± 0.01

Data sourced from a study on the synthesis and pharmacological activities of N-(3-hydroxyphenyl)benzamide and its 3-O-derivatives. researchgate.net

Kappa Opioid Receptor Antagonism

Analogues of this compound have been investigated as selective antagonists for the kappa opioid receptor (KOR), a target implicated in mood disorders and addiction. elsevierpure.com One study focused on N-{4-[(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide analogues and identified several potent and selective KOR antagonists. nih.gov These compounds demonstrated high affinity for the KOR with varying degrees of selectivity over the mu and delta opioid receptors. The selectivity of these antagonists is a critical attribute, as it can mitigate the undesirable side effects associated with non-selective opioid receptor modulation. nih.gov

Table 2: Potency and Selectivity of a Kappa Opioid Receptor Antagonist Analogue

Compound KOR Ke (nM) MOR Ke (nM) DOR Ke (nM) Selectivity (KOR vs. MOR) Selectivity (KOR vs. DOR)
JDTic 0.04 13.6 315 341 7930

Data represents the binding affinity (Ke) and selectivity of a potent KOR antagonist, JDTic, for comparison. nih.gov

p38 Mitogen-Activated Protein (MAP) Kinase Inhibition

The p38 MAP kinase signaling pathway is involved in inflammatory responses, making it an attractive target for the development of anti-inflammatory drugs. Novel 4-chloro-N-phenyl benzamide derivatives have been identified as potent inhibitors of p38α MAP kinase. nih.gov One such inhibitor, N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715), exhibited a potent inhibitory activity against p38α with an IC50 of 7.1 nM. nih.gov The selectivity of these inhibitors against other kinases is a key aspect of their preclinical profiling to ensure a targeted therapeutic effect.

Table 3: Potency of a p38α MAP Kinase Inhibitor Analogue

Compound Target Enzyme IC50 (nM)
TAK-715 p38α MAP Kinase 7.1

Data for the potent and orally active anti-rheumatoid arthritis agent, TAK-715. nih.gov

P-glycoprotein Inhibition

Overexpression of P-glycoprotein (P-gp) is a significant mechanism of multidrug resistance in cancer therapy. nih.gov An analogue, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, has been shown to effectively reverse P-gp-mediated multidrug resistance. nih.gov This compound acts by inhibiting the drug efflux function of P-gp, thereby increasing the intracellular concentration of anticancer drugs. nih.gov The reversible nature of this inhibition is a desirable characteristic for a chemosensitizing agent. nih.gov

Future Research Directions and Therapeutic Potential of 4 Chloro N 3 Hydroxyphenyl Benzamide

Strategic Design and Synthesis of Advanced Benzamide (B126) Derivatives as Lead Candidates

The future development of 4-Chloro-N-(3-hydroxyphenyl)benzamide as a therapeutic agent hinges on the strategic design and synthesis of advanced derivatives to optimize potency, selectivity, and pharmacokinetic properties. The core structure is highly amenable to modification at several key points, offering a rich field for structure-activity relationship (SAR) studies.

Research into related benzamide structures provides a blueprint for these efforts. For instance, the synthesis of N-(3-hydroxyphenyl)benzamide has been established as a precursor for creating a variety of 3-O-derivatives through O-alkylation, a process that involves reacting the parent molecule with different alkyl halides. researchgate.net This strategy could be directly applied to this compound to explore how modifications at the hydroxyl group affect target engagement and metabolic stability.

The strategic design of derivatives of this compound could involve:

Modification of the Hydroxyphenyl Ring: Altering the position of the hydroxyl group or introducing additional substituents could fine-tune binding interactions with specific biological targets.

Substitution on the Chlorobenzamide Ring: The chlorine atom can be moved to other positions or replaced with other halogens or functional groups to modulate electronic properties and binding affinity. researchgate.net

Amide Linker Modification: While less common, alterations to the amide bond itself can impact the molecule's conformation and stability.

These synthetic strategies, guided by computational modeling, can lead to the identification of lead candidates with improved efficacy and drug-like properties.

Interactive Table: Examples of Synthesized Benzamide Derivatives and Their Focus

Derivative ClassSynthetic StrategyTherapeutic GoalKey Findings
N-(3-O-alkyl-phenyl)benzamides O-alkylation of N-(3-hydroxyphenyl)benzamide with various alkyl halides. researchgate.netEnzyme InhibitionDerivatives showed activity against butylcholinesterase, acetylcholinesterase, and lipoxygenase. researchgate.net
Benzamidophenyl Derivatives Structure-based optimization of a previously reported compound. nih.govPARP-1 Inhibition (Anticancer)Compound 13f showed potent anticancer activity and excellent PARP-1 inhibition (IC50 = 0.25 nM). nih.gov
Pyrrolidin-1-yl/Piperidin-1-yl Acetamido Benzamides Association of different functional groups to a core benzamide scaffold. nih.govAntiprion AgentsThe resulting derivatives were identified as attractive lead compounds against prion diseases. nih.gov
General Anticancer Benzamides Design and synthesis of 21 derivatives for broad-spectrum screening. nih.govGastric CancerDerivative BJ-13 induced ROS accumulation and apoptosis in gastric cancer cells. nih.gov

Identification and Validation of Novel Therapeutic Targets for Benzamide Scaffolds

The benzamide moiety is a "privileged scaffold," known to interact with a diverse array of biological targets. This versatility suggests that this compound and its future derivatives could be investigated for efficacy against a wide range of diseases by targeting various proteins.

Based on research into analogous compounds, several promising therapeutic targets for benzamide-based molecules have been identified:

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a crucial enzyme in DNA damage repair, and its inhibition is a validated strategy in cancer therapy. nih.gov Numerous studies have focused on developing benzamide derivatives as potent PARP-1 inhibitors, with some compounds achieving nanomolar efficacy. nih.govresearchgate.net The structural features of this compound make it a plausible candidate for investigation as a PARP-1 inhibitor.

Enzymes in Neurodegenerative Disease: Benzamide derivatives have been explored as multi-targeted agents for Alzheimer's disease. mdpi.com Specific targets include acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes central to the pathophysiology of the disease. mdpi.com One study identified a benzamide derivative as a potent dual inhibitor of AChE and BACE1. mdpi.com

Cereblon (CRBN): CRBN is a substrate receptor for the E3 ubiquitin ligase complex and a key target in the field of targeted protein degradation. nih.gov Novel benzamide-type ligands for CRBN have been developed as alternatives to traditional immunomodulatory imide drugs (IMiDs) for use in Proteolysis-Targeting Chimeras (PROTACs). nih.gov These benzamide binders offer enhanced chemical stability and a favorable selectivity profile. nih.gov

Histone Deacetylases (HDACs): HDAC inhibitors are an important class of anticancer agents. The benzamide structure is a key feature of several HDAC inhibitors, such as Entinostat (MS-275). researchgate.net Research has involved modifying this structure to discover new compounds with improved anti-proliferative activities. researchgate.net

Kinases: Kinases are a major class of drug targets, particularly in oncology and immunology. Screening of compound libraries has revealed that piperidine (B6355638) benzamides and other benzamide scaffolds can possess kinase inhibitory activity, making this a potential area of investigation. researchgate.net

The validation of these or other novel targets for this compound would require a systematic approach, beginning with broad-based screening followed by more focused biochemical and cell-based assays to confirm activity and elucidate the mechanism of action.

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Design

The discovery and optimization of novel therapeutics based on the this compound scaffold can be significantly accelerated by integrating advanced computational and experimental techniques. jddhs.com This synergistic approach, often termed rational drug design, allows for a more efficient and targeted exploration of chemical space, reducing the time and cost associated with traditional drug discovery methods. openmedicinalchemistryjournal.comresearchgate.net

Computational Methodologies: Computer-aided drug design (CADD) plays a pivotal role in modern medicinal chemistry. nih.gov These methods can be broadly classified as structure-based or ligand-based. nih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule to a specific target protein whose 3D structure is known. openmedicinalchemistryjournal.com For this compound, docking studies could be performed against the crystal structures of potential targets like PARP-1, AChE, or CRBN to prioritize synthetic efforts. nih.govmdpi.comnih.gov Molecular docking has been successfully used to understand the interaction between benzamide derivatives and targets like HDAC2 and PARP-1. researchgate.netresearchgate.net

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a target structure to identify potential hits. openmedicinalchemistryjournal.com It can be used to explore derivatives of this compound in silico before committing to chemical synthesis.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. jddhs.com A QSAR study on newly synthesized derivatives of this compound could identify key structural features that correlate with potency.

In Silico ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. This allows for the early deselection of compounds with unfavorable pharmacokinetic or safety profiles, such as in a study of benzamide derivatives designed as anticancer agents. nih.gov

Experimental Methodologies: Computational predictions must be validated through rigorous experimental work.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against a biological target, providing the initial hits that can be further optimized. jddhs.com

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can determine the high-resolution 3D structure of a target protein in complex with a ligand, such as a derivative of this compound. jddhs.com This provides invaluable information for understanding binding interactions and guiding further design.

Biochemical and Cell-Based Assays: These experiments are essential to confirm the biological activity of synthesized compounds. For example, enzyme inhibition assays would be used to measure the IC50 of a derivative against its target, while cell-based assays would determine its effect on cellular processes like proliferation or apoptosis. nih.govnih.gov

By creating a feedback loop where computational predictions guide experimental work and experimental results refine computational models, researchers can rationally design advanced derivatives of this compound with high potential as future therapeutic agents. jddhs.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Chloro-N-(3-hydroxyphenyl)benzamide, and what are the critical reaction conditions?

  • Methodology : The synthesis typically involves a multi-step approach:

Chlorination : Introduce chlorine to the benzene ring via electrophilic aromatic substitution.

Amidation : React 4-chlorobenzoyl chloride with 3-aminophenol under basic conditions (e.g., using NaHCO₃ or pyridine) to form the amide bond.

  • Key Considerations : Control reaction temperature (0–5°C during amidation to prevent side reactions) and use anhydrous solvents to enhance yield. Similar protocols are validated for structurally analogous benzamides .

Q. How can the purity and structural identity of this compound be confirmed experimentally?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify aromatic proton environments and amide bond formation. UV-Vis can confirm π-π* transitions in the aromatic system.
  • Chromatography : Employ HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).
  • Elemental Analysis : Match experimental C, H, N, and Cl percentages with theoretical values .

Q. What preliminary biological screening methods are suitable for evaluating this compound’s bioactivity?

  • Methodology :

  • Antimicrobial Assays : Perform disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) to assess inhibition zones or MIC values.
  • Enzyme Inhibition : Test activity against bacterial enzymes like acps-pptase using spectrophotometric assays (e.g., NADH oxidation monitoring at 340 nm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodology :

  • Factorial Design : Apply a 2k^k factorial design to evaluate variables (e.g., solvent polarity, temperature, catalyst loading). For example, a central composite design (CCD) can model interactions between temperature (X₁) and reagent stoichiometry (X₂).
  • Response Surface Analysis : Use software (e.g., Design-Expert) to identify optimal conditions. For example, a study on similar amides found that THF at 60°C with 1.2 eq. of 3-aminophenol maximized yields (~85%) .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound, and how do substituents influence packing?

  • Methodology :

  • Single-Crystal XRD : Grow crystals via slow evaporation (e.g., ethanol/water). Analyze using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Key Findings : Analogous benzamides (e.g., 4-Chloro-N-(3-chlorophenyl)benzamide) exhibit planar amide groups with intermolecular N–H···O hydrogen bonds (2.89 Å) stabilizing the lattice. The 3-hydroxy group may introduce additional O–H···Cl interactions .

Q. How can computational modeling predict the compound’s interaction with bacterial targets like acps-pptase?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate binding poses. Parameterize the ligand with GAFF2 and the receptor (e.g., PDB ID 1Q7X) with AMBER.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability. For similar compounds, trifluoromethyl groups increased hydrophobic interactions with active-site residues (e.g., Leu152) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Methodology :

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Structural Validation : Re-analyze batch purity via LC-MS and confirm stereochemistry (if applicable) using CD spectroscopy.
  • Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or confounding variables (e.g., solvent used in bioassays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.